molecular formula C10H14BrNO2S B13488937 Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate

Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate

Katalognummer: B13488937
Molekulargewicht: 292.19 g/mol
InChI-Schlüssel: UXTSRGDNHGVDNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H14BrNO2S and a molecular weight of 278.17 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-bromothiophene-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives of the thiophene ring.

    Reduction Reactions: Reduced forms of the compound with altered functional groups.

    Coupling Reactions: New compounds with extended carbon chains or aromatic systems.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used. Its reactivity is influenced by the presence of the bromine atom and the carbamate group, which can participate in different chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate is unique due to the presence of the bromine atom on the thiophene ring, which imparts specific reactivity and properties. This makes it a valuable compound in organic synthesis and research, offering distinct advantages over similar compounds with different substituents or ring systems .

Eigenschaften

Molekularformel

C10H14BrNO2S

Molekulargewicht

292.19 g/mol

IUPAC-Name

tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-5-7-4-8(11)15-6-7/h4,6H,5H2,1-3H3,(H,12,13)

InChI-Schlüssel

UXTSRGDNHGVDNI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=CSC(=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.